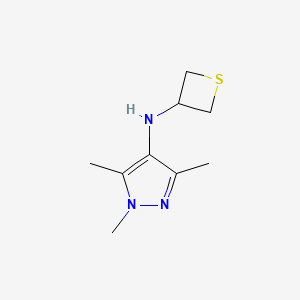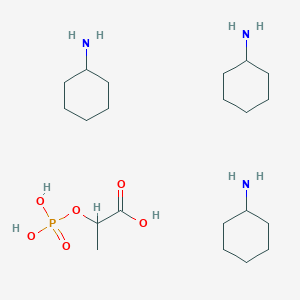
Tricyclohexanamine 2-(phosphonooxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclohexanamine 2-(phosphonooxy)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a tricyclohexanamine moiety and a phosphonooxy group attached to a propanoate backbone. Its applications span across chemistry, biology, medicine, and industry, making it a versatile compound for research and practical uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclohexanamine 2-(phosphonooxy)propanoate typically involves the reaction of tricyclohexanamine with a phosphonooxypropanoate precursor. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and air-sensitive reactions. Common solvents used include tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM). The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tricyclohexanamine 2-(phosphonooxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents like THF or ether.
Substitution: Halides, nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phosphonooxypropanoate derivatives .
Scientific Research Applications
Tricyclohexanamine 2-(phosphonooxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tricyclohexanamine 2-(phosphonooxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonooxy group can mimic phosphate groups, allowing the compound to inhibit or modulate enzyme activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2R)-2,3-Bis(phosphonatooxy)propanoate: Another phosphonooxypropanoate derivative with similar biochemical properties.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: A compound with a phosphonooxy group attached to an ethanaminium backbone, used in similar biochemical applications.
Uniqueness
Tricyclohexanamine 2-(phosphonooxy)propanoate is unique due to its tricyclohexanamine moiety, which imparts distinct steric and electronic properties. This uniqueness allows it to interact differently with molecular targets compared to other phosphonooxy compounds, making it a valuable tool in research and industrial applications .
Properties
Molecular Formula |
C21H46N3O6P |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
cyclohexanamine;2-phosphonooxypropanoic acid |
InChI |
InChI=1S/3C6H13N.C3H7O6P/c3*7-6-4-2-1-3-5-6;1-2(3(4)5)9-10(6,7)8/h3*6H,1-5,7H2;2H,1H3,(H,4,5)(H2,6,7,8) |
InChI Key |
GIPNPJYUBRZJTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


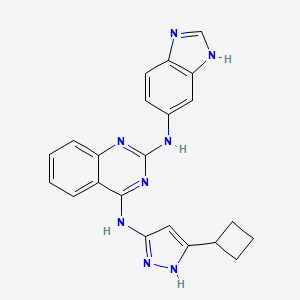
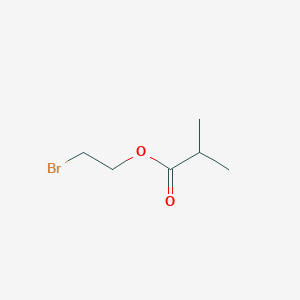
![3-(2-Methylbenzo[d]thiazol-6-yl)propan-1-amine](/img/structure/B12982549.png)
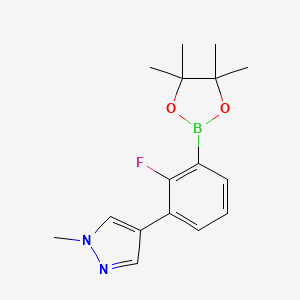
![tert-Butyl (R)-(2-azaspiro[3.3]heptan-5-yl)carbamate](/img/structure/B12982553.png)
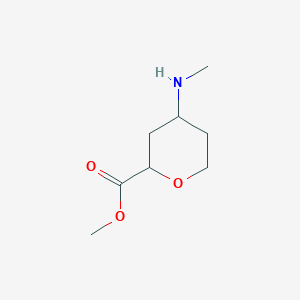
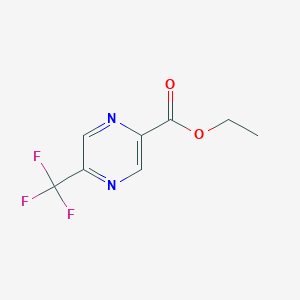

![7-Propyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12982572.png)

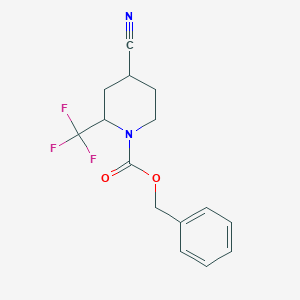
![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride](/img/structure/B12982593.png)
![8-Bromo-2-chloropyrido[3,4-b]pyrazin-7-ol](/img/structure/B12982613.png)
